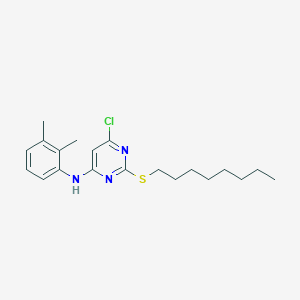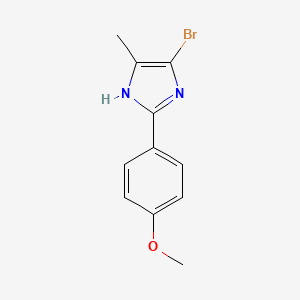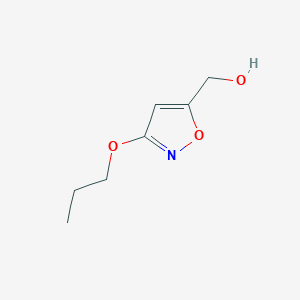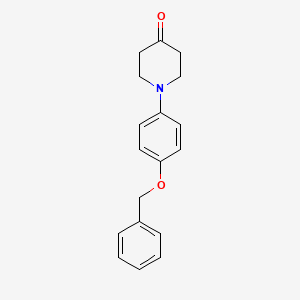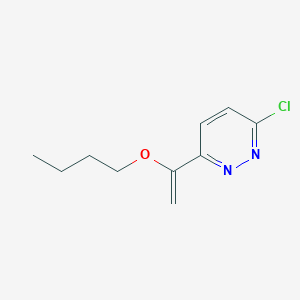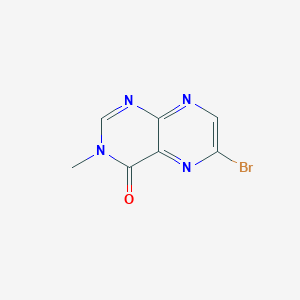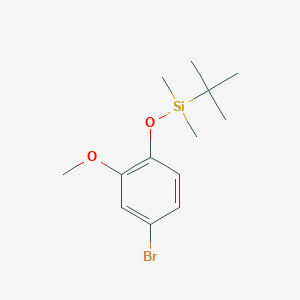
1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene: is a derivative of 4-Bromoguaiacol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of 4-Bromoguaiacol to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene typically involves the reaction of 4-Bromoguaiacol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene can undergo various types of reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine, RCOOOH
Reduction: Zn/HCl, NaBH₄, LiAlH₄
Substitution: LDA, RMgX, RLi
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted guaiacol derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is used as a protected intermediate in organic synthesis. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites on the molecule .
Biology and Medicine: The protected form can be used in the synthesis of more complex bioactive molecules .
Industry: In the chemical industry, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where selective protection of functional groups is required .
Mécanisme D'action
The mechanism of action for 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene primarily involves the protection of the hydroxyl group. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF). This allows for selective deprotection and subsequent reactions at the hydroxyl site .
Comparaison Avec Des Composés Similaires
Trimethylsilyl ether (TMS): Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS ethers.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and ease of removal.
Uniqueness: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a variety of conditions while being relatively easy to remove when needed .
Propriétés
Formule moléculaire |
C13H21BrO2Si |
|---|---|
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(4-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-11-8-7-10(14)9-12(11)15-4/h7-9H,1-6H3 |
Clé InChI |
QMCJWKWEGJPWMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
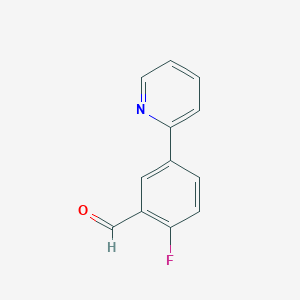
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B8571336.png)
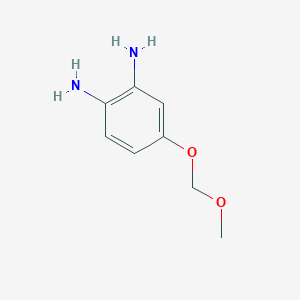
![[(1R,5S)-5-Hydroxycyclopent-2-en-1-yl]acetic acid](/img/structure/B8571357.png)
![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B8571363.png)

![3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B8571372.png)

